1-(4-吗啉羰基)吲哚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

"1-(4-morpholinylcarbonyl)indoline" is part of a class of compounds that have drawn interest due to their potential biological activities and applications in medicinal chemistry. These compounds, including indoline derivatives, have been extensively studied for their synthesis methods, molecular structures, chemical reactions, and both physical and chemical properties.

Synthesis Analysis

The synthesis of indoline derivatives, including those substituted with morpholine groups, involves multiple steps, starting from precursors like 4-cyanoindole or 2-aminobenzophenones. For instance, Clark (1983) reported the preparation of N-substituted 4-(2-morpholinyl)indoles through a series of reactions starting from 1-(t-butoxycarbonyl)-4-acetylindole, which itself is prepared from 4-cyanoindole (Clark, 1983).

Molecular Structure Analysis

Molecular structure analysis of compounds like "1-(4-morpholinylcarbonyl)indoline" often involves X-ray crystallography and spectroscopic methods. For example, Taylor Chin et al. (2010) conducted X-ray structural analysis on a related compound, providing insights into its geometric configuration and electronic structure (Chin, Taylor et al., 2010).

Chemical Reactions and Properties

Indoline derivatives undergo various chemical reactions, including cyclopropanation, which is crucial for constructing complex nitrogen-containing ring systems. Zhang et al. (2011) discussed the cyclopropanation of enamines for the assembly of indoline alkaloid skeletons, highlighting the versatility of these reactions in synthetic chemistry (Zhang, Dan et al., 2011).

Physical Properties Analysis

The physical properties of "1-(4-morpholinylcarbonyl)indoline" derivatives, such as solubility, melting point, and stability, are determined through empirical studies. These properties are crucial for understanding the compound's behavior in different environments and its suitability for various applications.

Chemical Properties Analysis

Chemical properties, including reactivity, acid-base behavior, and interaction with biological targets, are central to the utility of indoline derivatives in chemical synthesis and drug design. For example, studies on the reactivity of these compounds with DNA or proteins can provide insights into their potential as therapeutic agents (Bonacorso, H. et al., 2018).

科学研究应用

综合与生物筛选以获得细胞毒活性

研究人员已经开发了吲哚和吗啉的新型衍生物,以测试它们对骨肉瘤和人胚肾细胞的细胞毒作用。在这些化合物中,某些吲哚衍生物表现出比吗啉衍生物更高的细胞毒性作用,突出了它们作为抗癌剂的先导化合物的潜力。具体来说,吲哚衍生物 N-(2-羟基-5-硝基苯基(4'-甲基苯基)甲基)吲哚表现出有效的细胞毒活性,表明它在癌症治疗策略中得到应用 (Doan 等人,2016)。

结构与 DNA 结合研究

抗菌肽吲哚杀菌素及其衍生物已被研究其结构和与 DNA 和细胞膜结合的能力。这些研究提供了对抗菌作用机制的见解,以及这些肽用于治疗细菌感染的潜力。吲哚杀菌素的多重构象及其与 DNA 的相互作用表明了抗菌作用的复杂机制,该机制可用于开发新的治疗剂 (Hsu 等人,2005)。

吲哚生物碱的总合成

吲哚生物碱(一类具有多种结构和有效生物活性的天然产物)的总合成已通过环丙烷化策略进行探索。这种方法促进了吲哚生物碱核心结构的有效组装,展示了合成复杂含氮化合物的潜力。这项研究强调了吲哚衍生物在药物发现和开发中的多功能性 (Zhang 等人,2011)。

抗病毒活性和诱导干扰素的能力

6-(2-氨基乙基)-6H-吲哚并[2,3-b]喹喔啉的抗病毒活性和诱导干扰素的能力已经过研究,表明这些化合物表现出有效的干扰素诱导剂和抗病毒特性。这项研究突出了吲哚和吗啉衍生物在抗病毒治疗中的治疗潜力,其中特定的衍生物被认为特别有效且细胞毒性最小 (Shibinskaya 等人,2010)。

催化应用

吗啉衍生物在有机合成中的催化应用,例如吲哚的直接 C3 烯基化,已经过探索。利用简单易得的吗啉盐作为催化剂,研究人员开发了有效的氧化脱氢反应方法。这项研究为吲哚和吗啉衍生物在化学合成中的实际应用开辟了新的途径 (Xiang 等人,2011)。

属性

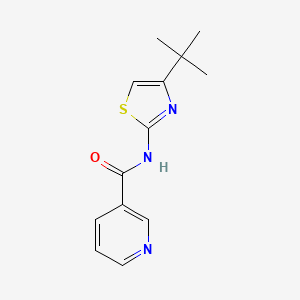

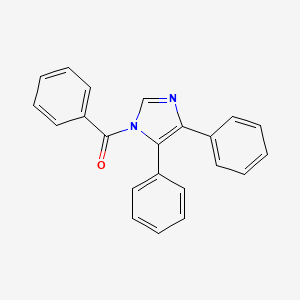

IUPAC Name |

2,3-dihydroindol-1-yl(morpholin-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c16-13(14-7-9-17-10-8-14)15-6-5-11-3-1-2-4-12(11)15/h1-4H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCQMYNZGLUFJCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47204761 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Indolinyl morpholin-4-yl ketone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-benzoyl-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5599244.png)

![(4S*)-4-(methoxymethyl)-3,3-dimethyl-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)piperidin-4-ol](/img/structure/B5599253.png)

![2-[2-(methylthio)-1,3-benzothiazol-6-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5599259.png)

![1-[(4-chlorobenzyl)sulfonyl]-N,N-dimethyl-3-piperidinecarboxamide](/img/structure/B5599265.png)

![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5599284.png)

![methyl 3-{[(2,4-difluorophenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5599302.png)

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B5599310.png)

![8-fluoro-N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}-2-quinolinecarboxamide](/img/structure/B5599319.png)